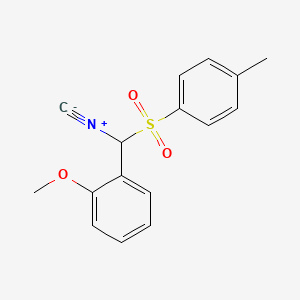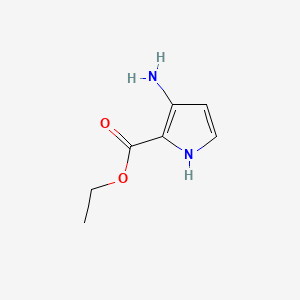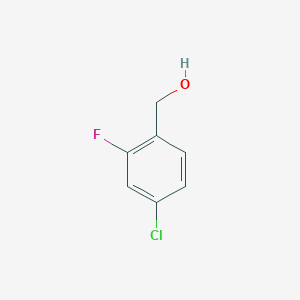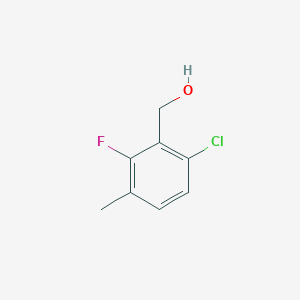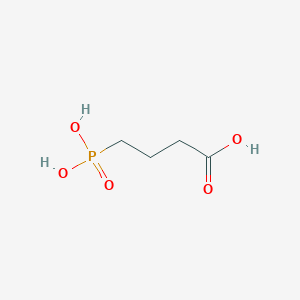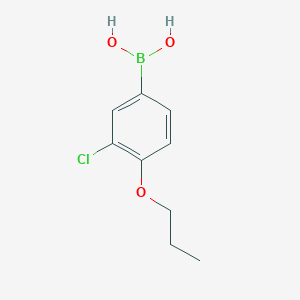
3-Chloro-4-propoxyphenylboronic acid
Vue d'ensemble
Description
3-Chloro-4-propoxyphenylboronic acid, also known as CPPBA, is a boronic acid derivative that is extensively utilized in organic synthesis and scientific research . It serves as a potent Lewis acid, functioning as a catalyst .
Molecular Structure Analysis
The molecular formula of 3-Chloro-4-propoxyphenylboronic acid is C9H12BClO3 . The InChI code is 1S/C9H12BClO3/c1-2-5-14-9-4-3-7 (10 (12)13)6-8 (9)11/h3-4,6,12-13H,2,5H2,1H3 .Physical And Chemical Properties Analysis
3-Chloro-4-propoxyphenylboronic acid has a molecular weight of 214.45 . It has a density of 1.23 g/cm3 . The melting point is 143-148 °C (lit.) , and the boiling point is 364.7ºC at 760 mmHg . The compound has a refractive index of 1.531 .Applications De Recherche Scientifique
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
-
Materials Science
- In the field of materials science, CPPBA is employed in the synthesis of polymers and other materials . The boronic acid group in CPPBA can react with various organic compounds, facilitating the formation of complex structures. This makes it a valuable tool in the development of new materials with unique properties .
-
Biochemistry
- In biochemistry, CPPBA plays a role in investigating the effects of boronic acids on biological systems . This includes studying interactions with enzymes, proteins, and nucleic acids . The boronic acid group can form reversible covalent bonds with biological molecules, providing a means to modulate their activity or probe their function .
-
Medicinal Chemistry
-
Chemical Biology
-
Biomedical Devices
-
Material Chemistry
Safety And Hazards
Propriétés
IUPAC Name |
(3-chloro-4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDBWHWERWCIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393126 | |
| Record name | 3-Chloro-4-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-propoxyphenylboronic acid | |
CAS RN |
480438-57-1 | |
| Record name | 3-Chloro-4-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




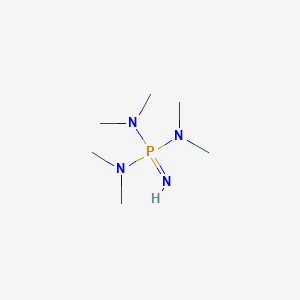
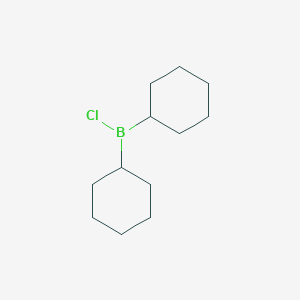
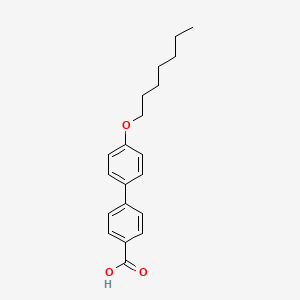

![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure/B1586887.png)
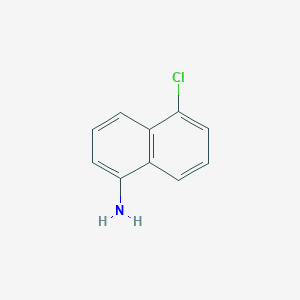
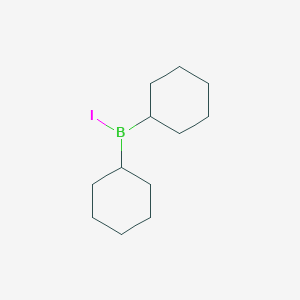
![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)
